molecular formula C14H16N2O2S B7040860 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide

Cat. No.: B7040860
M. Wt: 276.36 g/mol
InChI Key: SLVMETHYQQJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide is a synthetic organic compound characterized by the presence of a thiazole ring and a benzamide moiety

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-12-7-15-13(19-12)8-16-14(18)11-5-3-4-10(6-11)9-17/h3-7,17H,2,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVMETHYQQJELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CNC(=O)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethylamine with carbon disulfide and chloroacetic acid under basic conditions to form 5-ethyl-1,3-thiazole.

    Attachment of the Benzamide Moiety: The thiazole derivative is then reacted with 3-(hydroxymethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out in solvents like dichloromethane.

Major Products

    Oxidation: Formation of 3-(carboxymethyl)benzamide.

    Reduction: Formation of 3-(aminomethyl)benzamide.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of both thiazole and benzamide moieties suggests possible interactions with biological targets such as enzymes or receptors.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring may bind to metal ions or enzyme active sites, while the benzamide moiety could interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-thiazolyl)benzamide: Lacks the ethyl and hydroxymethyl groups, potentially altering its biological activity.

    N-(5-methyl-1,3-thiazol-2-yl)methylbenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and interactions.

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.